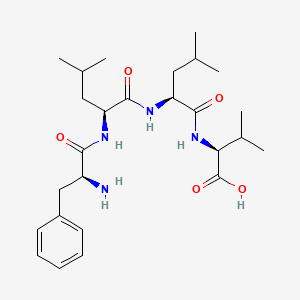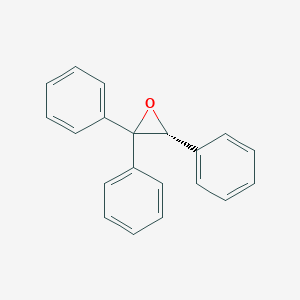
Oxirane, triphenyl-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, triphenyl-, (3R)-, also known as 2,2,3-triphenyloxirane, is a chiral epoxide with a three-membered ring structure. This compound is part of the oxirane family, which is characterized by a strained ring that makes it highly reactive. The presence of three phenyl groups attached to the oxirane ring enhances its stability and reactivity, making it a valuable compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, triphenyl-, (3R)- typically involves the epoxidation of alkenes. One common method is the reaction of triphenylethylene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes using air or oxygen. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene. Similar methods can be adapted for the production of more complex oxiranes like oxirane, triphenyl-, (3R)-, although specific industrial processes for this compound are less commonly documented .
Chemical Reactions Analysis
Types of Reactions
Oxirane, triphenyl-, (3R)- undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles such as water, alcohols, and amines.
Oxidation and reduction: Oxiranes can be oxidized to form carbonyl compounds or reduced to form alcohols.
Substitution reactions: The phenyl groups attached to the oxirane ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of oxirane, triphenyl-, (3R)- include:
Peroxyacids: For epoxidation reactions.
Nucleophiles: Such as water, alcohols, and amines for ring-opening reactions.
Catalysts: Such as acids or bases to facilitate various transformations.
Major Products Formed
The major products formed from the reactions of oxirane, triphenyl-, (3R)- include diols, ethers, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxirane, triphenyl-, (3R)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of oxirane, triphenyl-, (3R)- involves the ring-opening of the oxirane ring by nucleophiles. This process is typically catalyzed by acids or bases and proceeds through a series of steps, including the formation of a carbocation intermediate and subsequent nucleophilic attack. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxirane, triphenyl-, (3R)- include other epoxides such as ethylene oxide, propylene oxide, and styrene oxide. These compounds share the characteristic three-membered ring structure but differ in their substituents and reactivity .
Uniqueness
The uniqueness of oxirane, triphenyl-, (3R)- lies in its chiral nature and the presence of three phenyl groups. These features enhance its stability and reactivity, making it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
183849-26-5 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(3R)-2,2,3-triphenyloxirane |
InChI |
InChI=1S/C20H16O/c1-4-10-16(11-5-1)19-20(21-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H/t19-/m1/s1 |
InChI Key |
LJYNYLMLKGMXCC-LJQANCHMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


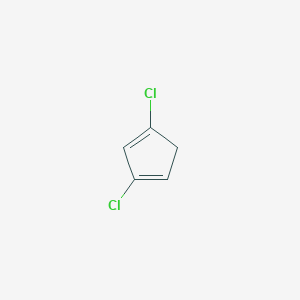

![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
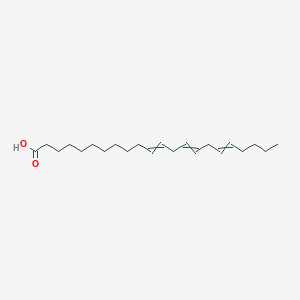
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
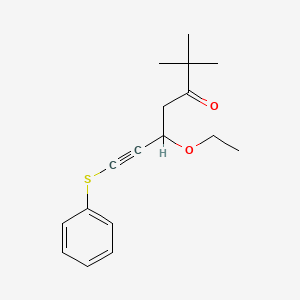

![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)
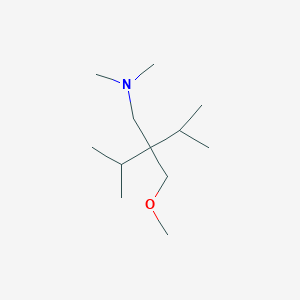
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)
